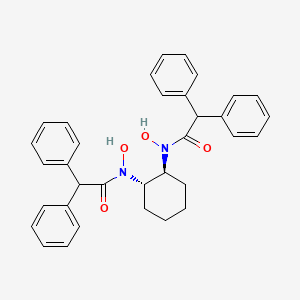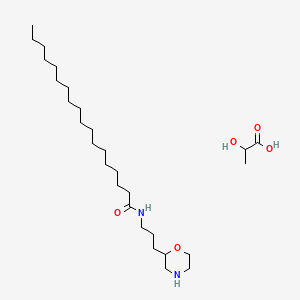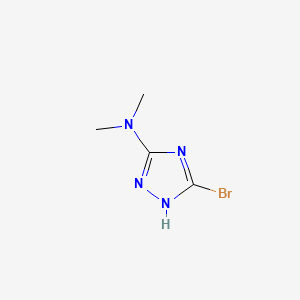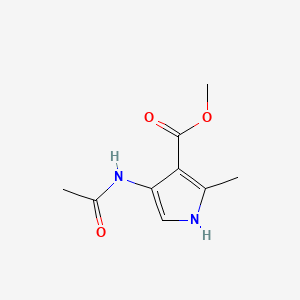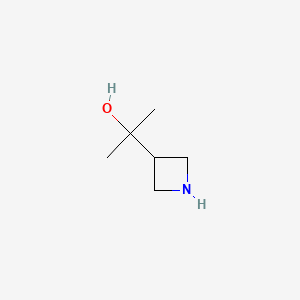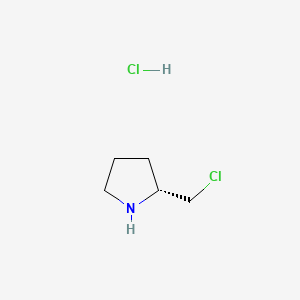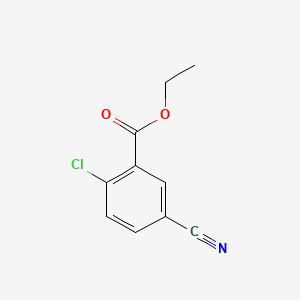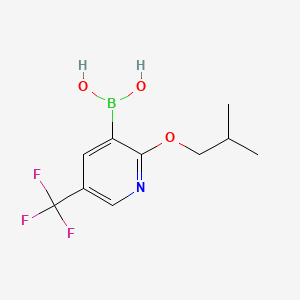
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the molecular weight of 263.02 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The IUPAC name for this compound is 2-isobutoxy-5-(trifluoromethyl)-3-pyridinylboronic acid . The InChI code for this compound is 1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid finds application in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine variants, have demonstrated extensive applicability, from serving as lead molecules in drug discovery to their roles in various organic syntheses. The development of these cores has been challenging, but recent advancements have utilized diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate the synthesis of these complex structures through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).
Organic Light-Emitting Diodes (OLEDs)
The compound is also integral in the development of materials for organic light-emitting diodes (OLEDs). Research has shown that the structuring and synthesis of organic semiconductors, including those based on boronic acid derivatives, are pivotal for enhancing the performance and efficiency of OLED devices. These advancements are not only crucial for improving the display technologies but also for the development of 'metal-free' infrared emitters, furthering the field of organic optoelectronics (Squeo & Pasini, 2020).
Boronic Acid Drugs
In the realm of drug discovery, the incorporation of boronic acids into medicinal chemistry has been steadily increasing. This trend is underscored by the approval of several boronic acid drugs by regulatory agencies, highlighting the potential of boronic acids to enhance drug potency or improve pharmacokinetic profiles. The review of boronic acid drugs showcases the importance of these compounds in developing therapeutic agents, with 2-isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid being a part of this innovative drug discovery process (Plescia & Moitessier, 2020).
Environmental Applications
From an environmental perspective, boronic acid derivatives have been explored for their potential in degrading polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants. Studies into the microbial degradation of these compounds provide insight into potential bioremediation strategies that could leverage boronic acid derivatives to break down PFAS into less harmful substances, thus mitigating their impact on the environment (Liu & Avendaño, 2013).
Water Treatment Technologies
Furthermore, the exploration of boronic acid derivatives in water treatment technologies, particularly for the removal of boron in seawater desalination processes, underscores the versatility of these compounds. The review on boron removal technologies highlights the crucial role of boronic acid derivatives in optimizing the efficiency of reverse osmosis membranes, thereby ensuring the safety and quality of drinking water derived from seawater desalination (Tu, Nghiem, & Chivas, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVHYIBMDZMCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681616 |
Source


|
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid | |
CAS RN |
1218790-68-1 |
Source


|
| Record name | B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

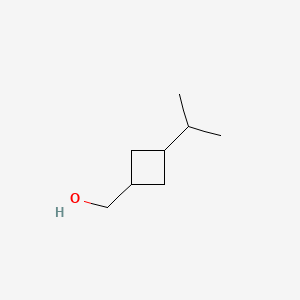

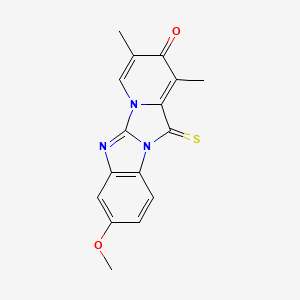

![Ethanone, 1-[3-(1-methylethenyl)oxiranyl]-, cis- (9CI)](/img/no-structure.png)
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
